BenchChemオンラインストアへようこそ!

FXIa-IN-7

FXIa Inhibition Anticoagulant Thrombosis Research

Choose FXIa-IN-7 (CAS 2488952-56-1) for its unmatched sub-nanomolar potency (IC50 0.4 nM), enabling minimal effective concentrations that reduce off-target risks compared to weaker analogs like asundexian. Its clean selectivity over plasma kallikrein ensures aPTT prolongation is confidently attributed to FXIa inhibition, unlike cross-reactive alternatives such as FXIa-IN-9. Documented oral bioavailability supports convenient chronic dosing in rodent thrombosis models, avoiding IV dependence. Ideal for preclinical programs requiring rigorous target engagement and disease-relevant PK/PD.

Molecular Formula C28H28N2O4
Molecular Weight 456.5 g/mol
Cat. No. B7440806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-7
Molecular FormulaC28H28N2O4
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O
InChIInChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1
InChIKeyGOERAAJVARXHDP-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-7: Potent, Orally Bioavailable Factor XIa Inhibitor for Thrombotic Research


FXIa-IN-7 (CAS 2488952-56-1) is a selective, orally bioavailable small-molecule inhibitor of coagulation factor XIa (FXIa) [1]. It is characterized by a high in vitro potency with an IC50 of 0.4 nM against human FXIa and is intended for preclinical research into thrombotic and thromboembolic disorders .

Beyond Potency: Why FXIa-IN-7 Cannot Be Replaced by In-Class Analogs in Critical Studies


While multiple FXIa inhibitors share the same nominal target, their distinct molecular structures confer critical differences in binding kinetics, selectivity profiles, and in vivo pharmacokinetic (PK) parameters [1]. Direct substitution of FXIa-IN-7 with seemingly similar inhibitors like FXIa-IN-9 or FXIa-IN-15 can introduce confounding variables due to divergent off-target effects, species-specific potency, and oral bioavailability .

Comparative Analysis: Quantitative Differentiation of FXIa-IN-7 from Key Analogs


12.5-Fold Higher FXIa Inhibitory Potency vs. Clinical Candidate Asundexian

FXIa-IN-7 exhibits an IC50 of 0.4 nM against human FXIa, making it 12.5 times more potent than the clinical-stage FXIa inhibitor asundexian (IC50 = 5.0 nM) when compared under similar biochemical assay conditions [1][2].

FXIa Inhibition Anticoagulant Thrombosis Research

2.5-Fold Higher FXIa Potency vs. Phase III Candidate Asundexian (1 nM Assay)

Compared to the more sensitive 1 nM IC50 value reported for asundexian in certain buffer systems, FXIa-IN-7 (IC50 = 0.4 nM) maintains a 2.5-fold potency advantage [1].

FXIa Inhibition Potency Comparison Clinical Candidate

Differentiated Selectivity Profile vs. FXIa-IN-9 and FXIa-IN-15

FXIa-IN-7 is reported as a selective FXIa inhibitor, while the closely related compounds FXIa-IN-9 and FXIa-IN-15 exhibit notable off-target activity against plasma kallikrein (PKa) [1].

FXIa Selectivity Serine Protease Off-target Activity

Favorable Physicochemical Profile: Lower cLogP vs. FXIa-IN-9

FXIa-IN-7 (cLogP = 1.4) possesses a significantly lower calculated lipophilicity compared to FXIa-IN-9, which features multiple halogen atoms in its structure and is expected to have a higher LogP, potentially impacting solubility and in vivo distribution .

ADME Physicochemical Properties Drug-likeness

Optimal Deployment of FXIa-IN-7 in Thrombosis and Coagulation Research


In Vitro Studies Requiring Maximal FXIa Inhibition at Low Concentrations

In enzyme inhibition or cell-based assays where achieving near-complete FXIa blockade is required, FXIa-IN-7's sub-nanomolar IC50 (0.4 nM) allows researchers to operate at minimal effective concentrations, reducing the risk of off-target effects or vehicle interference compared to less potent alternatives like asundexian [1].

Ex Vivo Plasma Coagulation Assays Demanding Selective Pathway Modulation

For activated partial thromboplastin time (aPTT) prolongation studies, FXIa-IN-7 provides a selective tool to interrogate the intrinsic coagulation pathway without concurrent inhibition of plasma kallikrein, unlike analogs such as FXIa-IN-9 and FXIa-IN-15, thus ensuring that observed anticoagulant effects can be confidently attributed to FXIa inhibition [1].

Preclinical In Vivo Pharmacology with Oral Dosing Requirements

FXIa-IN-7's reported oral bioavailability makes it a suitable candidate for oral dosing in rodent thrombosis models, offering a practical alternative to intravenous dosing and enabling chronic dosing regimens for studies of thromboprophylaxis or disease progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIa-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.